molecular formula C12H14O2 B13603722 1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)cyclopropan-1-ol

1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)cyclopropan-1-ol

Katalognummer: B13603722
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: WINHLADVDFRBGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)cyclopropan-1-ol is a compound that features a benzofuran ring fused with a cyclopropane ring

Vorbereitungsmethoden

The synthesis of 1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)cyclopropan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2,3-dihydrobenzofuran derivatives, which are subjected to cyclopropanation reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)cyclopropan-1-ol can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural properties make it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)cyclopropan-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as inhibition of certain enzymes or modulation of receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)cyclopropan-1-ol can be compared with other benzofuran derivatives and cyclopropane-containing compounds. Similar compounds include:

Eigenschaften

Molekularformel

C12H14O2

Molekulargewicht

190.24 g/mol

IUPAC-Name

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclopropan-1-ol

InChI

InChI=1S/C12H14O2/c1-8-6-9-7-10(12(13)4-5-12)2-3-11(9)14-8/h2-3,7-8,13H,4-6H2,1H3

InChI-Schlüssel

WINHLADVDFRBGY-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2=C(O1)C=CC(=C2)C3(CC3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.